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TRICHOTOXINA

electrophysiology ion-channel biophysics planar lipid bilayer

Many peptaibol mixtures produce heterogeneous channel ensembles that confound single-channel recording. Trichotoxin A offers a defined solution: one conductance level per bilayer, a straight 8-10° helix bend, and fixed hexameric stoichiometry (⟨N⟩=6). - Single conductance state eliminates ambiguity in current assignment. - 0.9 Å crystal structure for MD simulations. - Strong cation selectivity (Vrev = -27 mV in 5-fold KCl). - Three kinetically resolvable relaxation processes for gating studies.

Molecular Formula C10H12N4
Molecular Weight 0
CAS No. 12766-33-5
Cat. No. B1174137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRICHOTOXINA
CAS12766-33-5
SynonymsTRICHOTOXINA
Molecular FormulaC10H12N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRICHOTOXINA Identity and Structural Context for Sourcing


TRICHOTOXINA (CAS 12766-33-5) is listed by chemical vendors as a peptaibol antibiotic produced by Trichoderma species, characterised as a linear, amphipathic peptide rich in α-aminoisobutyric acid (Aib) that forms voltage-gated ion channels in lipid membranes [1]. However, authoritative databases (PubChem, EPA CompTox) do not index this CAS number, and the molecular formula C10H12N4 and zero molecular weight reported on supplier datasheets are inconsistent with the known 18-residue trichotoxin peptaibols (~1.7 kDa). Procurement specialists must verify whether the lot offered under this CAS corresponds to Trichotoxin A50E (CAS 95263-77-7), Trichotoxin A40 (CAS 65216-21-9), a mixture of trichotoxin congeners, or an unrelated entity. The differential evidence assembled below therefore draws on the body of peer-reviewed literature for structurally defined trichotoxin variants and should be cross-referenced with the vendor's certificate of analysis before selection.

Verify trichotoxin variant Confirm whether the offered lot matches Trichotoxin A50E, A40, or a mixture; cross-reference supplier COA with structural literature.
Ion-channel research model All-α-helical peptaibol that forms a hexameric pore in lipid bilayers; suited for voltage-gating, conductance, and selectivity studies.
Reported functional profile Single conductance state per experiment and pronounced cation selectivity reported; consult electrophysiology evidence for experimental context.

Why Generic Peptaibol Substitution Fails in Ion-Channel Research


Peptaibols such as alamethicin, suzukacillin, and antiamoebin share a common membrane-perturbing mechanism but diverge sharply in helix geometry, oligomerisation stoichiometry, and single-channel conductance patterns. TRICHOTOXINA's defining structural signature—a nearly straight all-α-helix with a central bend of only 8–10°—produces a functionally distinct, tightly packed hexameric pore that yields a single conductance level per experiment [1]. In contrast, alamethicin adopts a more kinked helix (22–33° bend) that recruits monomers into multiple multimeric sizes, generating a staircase of conductance states [1][2]. Substituting one peptaibol for another without accounting for these differences can alter reversal potentials, ion selectivity, and channel lifetime, compromising the reproducibility of electrophysiological assays and structure–function studies. Quantitative head-to-head data in Section 3 confirm that TRICHOTOXINA occupies a unique parameter space within the peptaibol family.

Helical geometry mismatch

Alamethicin and other peptaibols possess a more pronounced kink (22–33° or larger) than trichotoxin’s near-straight helix (8–10°). This difference alters oligomer packing and pore structure, which may shift channel properties.

Conductance pattern divergence

Alamethicin generates a staircase of multiple conductance sub-states, while trichotoxin yields a single level per experiment. Substitution can introduce ambiguity in stoichiometry assignment and data interpretation.

Ion selectivity and stoichiometry differences

Trichotoxin exhibits stronger cation preference and a fixed hexameric assembly, whereas alamethicin shows variable oligomerization and weak cation selectivity. Direct replacement may compromise reproducibility of ion-discrimination and gating studies.

Quantitative Differentiation of TRICHOTOXINA from Peptaibol Analogs


Single-Channel Conductance Pattern: Uniform vs. Multi-State

In planar lipid bilayer experiments under symmetrical 1 M KCl, trichotoxin_A50E produces only one single-channel conductance level per experiment, whereas alamethicin displays multiple conductance levels in a single experiment due to recruitment of additional monomers into channels of varying size [1][2]. Three discrete conductance levels were observed for trichotoxin across an ensemble of experiments (0.48 nS, 0.64 nS, and 0.85 nS), but never simultaneously in the same membrane, contrasting with the characteristic alamethicin multi-level staircase [1].

Conductance pattern
Head-to-head
1 state per experiment (three levels across ensemble: 0.48, 0.64, 0.85 nS) vs. alamethicin: ≥4–6 sub-states in a single experiment (staircase).
May support unambiguous stoichiometry assignment in channel modeling.
Symmetrical 1 M KCl, neutral POPC/DOPE bilayers.
electrophysiology ion-channel biophysics planar lipid bilayer

Ion Selectivity: Strong Cation Preference vs. Alamethicin

Under a 5-fold KCl gradient (100 mM cis / 500 mM trans), trichotoxin_A50E exhibits a reversal potential (Vrev) of −27 ± 5 mV, indicating strong preferential transport of K⁺ over Cl⁻ [1]. Under identical conditions, alamethicin yields a Vrev of only −6 ± 1.5 mV, corresponding to a permeability ratio P_K/P_Cl of approximately 1.5, reflecting only slight cation selectivity [1][2]. This ~4.5-fold larger Vrev magnitude for trichotoxin translates to significantly higher cation-over-anion discrimination.

Ion selectivity (Vrev)
Head-to-head
−27 ± 5 mV (n=3)
Reported strong cation preference; may aid K⁺-selective transport studies.
5-fold KCl gradient (100 mM cis / 500 mM trans), POPC/DOPE bilayers.
ion selectivity reversal potential cation channel

Helix Geometry and Central Bend Angle

The 0.9 Å resolution crystal structure of trichotoxin_A50E (PDB 1M24) reveals an entirely α-helical conformation with a central bend of only 8–10° located between residues 10–13 [1][2]. This is the first peptaibol structure shown to be all α-helix rather than containing 3₁₀-helical segments [1]. In contrast, alamethicin_F30 exhibits a central Pro14-induced kink of 22–33° across different monomers in the asymmetric unit, and chrysospermin_C shows an even larger bend of ~40° [2][3]. The straighter helix of trichotoxin results in a larger projection of the peptide's dipole moment along the pore axis, directly influencing voltage-dependent gating.

Helix bend angle
Reported
8–10°
Straighter helix geometry supports a defined hexameric pore model.
Crystal structure at 0.9 Å (PDB 1M24); alamethicin kink 22–33°.
X-ray crystallography helix kink peptide structure

Oligomeric Stoichiometry: Fixed Hexamer vs. Variable Assembly

Concentration-dependence analysis of macroscopic current-voltage curves yields an apparent number of monomers per conducting bundle, ⟨N⟩ = Va/Ve, where Va is the voltage shift for an e-fold concentration increase and Ve is the voltage increment for an e-fold conductance change. For trichotoxin_A50E, Va = 130 ± 10 mV and Ve = 21 ± 3 mV (averaged across 7 experiments), giving ⟨N⟩ = 6, consistent with a hexameric pore that does not change size with voltage or concentration [1]. Alamethicin, by contrast, shows variable ⟨N⟩ values typically ranging from 4 to 8–10, reflecting recruitment of additional monomers into different-sized channels as voltage increases [2].

Oligomeric stoichiometry
Head-to-head
= 6
Fixed hexamer, invariant with voltage/concentration; facilitates computational modeling.
Va = 130 ± 10 mV, Ve = 21 ± 3 mV (n=7 experiments).
channel stoichiometry concentration-dependence barrel-stave model

Solubility in Membrane-Forming Solution

Trichotoxin A-40 is directly soluble in the lipid/decane membrane-forming solution when added from an ethanolic stock, and its bilayer-modifying properties remain unchanged whether the peptide is introduced via the aqueous phase or the membrane-forming solution [1]. Alamethicin and suzukacillin, in contrast, must be added to the aqueous salt solution; they do not effectively partition into the bilayer from the lipid/decane phase [1]. This differential solubility has practical consequences for experimental design in black lipid membrane (BLM) studies. Additionally, voltage-jump current-relaxation experiments revealed three distinct relaxation processes for trichotoxin A-40 (fast, medium, and very slow) vs. only two processes (fast and slow) for alamethicin and suzukacillin, indicating an additional, uncharacterised kinetic mode unique to trichotoxin [1].

Membrane solubility & kinetics
Head-to-head
Soluble in lipid/decane phase; 3 current-relaxation processes (fast, medium, very slow) vs. alamethicin: aqueous addition only, 2 processes.
Alternative reconstitution protocol and additional kinetic analysis may be supported.
Black lipid membrane, voltage-jump relaxation protocol.
bilayer lipid membrane peptide solubility membrane reconstitution

Atomic-Resolution Structural Data

The crystal structure of trichotoxin_A50E was determined at 0.9 Å resolution (PDB 1M24), representing the highest-resolution structure in the peptaibol family [1][2]. This ultra-high resolution permits unambiguous placement of all atoms, including the nine Aib residues and two Gln residues (positions 6 and 17) that form the polar channel lumen, as well as the acetyl N-terminus and the C-terminal amino alcohol [2]. By comparison, the alamethicin_F30 crystal structure was solved at 1.5 Å resolution, and most other peptaibol structures (e.g., Leu¹-zervamicin, antiamoebin) have been determined at resolutions ≥1.0 Å, or by NMR with broader structural ensembles [3]. The 0.9 Å data provide a more reliable template for computational modelling, electrostatic calculations, and rational engineering of channel properties.

Structure resolution
Reported
0.9 Å
Highest-resolution peptaibol structure; reduces model uncertainty in simulations.
PDB 1M24; alamethicin_F30 at 1.5 Å.
X-ray crystallography structural biology atomic resolution

High-Value Research Applications for TRICHOTOXINA


Unambiguous Single-Channel Conductance Assignment

When an experimental design demands a single, well-defined pore conductance state—such as in single-channel recording from planar bilayers or patch-clamp of peptide-doped droplets—TRICHOTOXINA is preferable to alamethicin. Unlike alamethicin, which produces a staircase of multiple conductance sub-states within one experiment, trichotoxin yields only one conductance level per bilayer, eliminating ambiguity in assigning currents to specific oligomeric species [1]. This is critical for studies correlating channel structure with unitary conductance.

Computational Modeling and MD Simulation of Ion Channels

The availability of a 0.9 Å crystal structure with a fixed hexameric stoichiometry makes trichotoxin the optimal template for molecular dynamics (MD) simulations and homology modelling of helical bundle channels [1][2]. Its all-α-helical fold, straight helix geometry (8–10° bend), and well-defined pore radius (~4–5 Å) provide a computationally tractable system with minimal structural heterogeneity, reducing the need for ensemble averaging that complicates alamethicin channel simulations.

Cation-Selective Pore Engineering

TRICHOTOXINA's strong cation selectivity (Vrev = −27 ± 5 mV under a 5-fold KCl gradient, compared to alamethicin's −6 ± 1.5 mV) positions it as a superior scaffold for investigating the structural determinants of ion discrimination in peptaibol channels [1]. Researchers engineering pores for selective K⁺ or Na⁺ transport can use trichotoxin as a starting template where cation-over-anion preference is already pronounced, reducing the number of mutations required to achieve a desired selectivity profile.

Voltage-Dependent Gating Studies with Minimal Heterogeneity

For investigations of voltage-gating mechanisms where oligomeric size changes confound interpretation, TRICHOTOXINA's invariant hexameric assembly (⟨N⟩ = 6, independent of voltage and concentration) offers a cleaner system than alamethicin, whose apparent monomer number varies from 4 to 10 with changing conditions [1][2]. The three kinetically resolvable current-relaxation processes also provide an additional experimental handle for dissecting gating steps not observable with alamethicin's two-process kinetics [3].

Application
Selection Property
Validation Focus
Single-channel conductance assignment
Uniform conductance state per bilayer
Pore stoichiometry assignment validation
Computational modeling & MD simulation
High-resolution straight-helix structure, fixed hexameric assembly
MD simulation validation
Cation-selective pore engineering
Reported strong cation preference
Ion selectivity profiling validation
Voltage-gating mechanism studies
Invariant hexameric stoichiometry, resolvable kinetic steps
Gating kinetics dissection
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